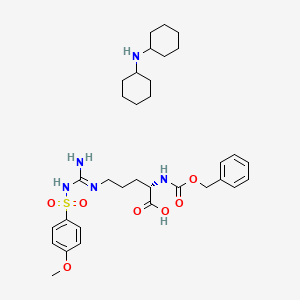![molecular formula C14H21N3O4 B612994 (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide CAS No. 201807-08-1](/img/structure/B612994.png)
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide, also known as NMP-nitro, is an organic compound that has been extensively studied in recent years. This compound has a wide range of applications in the scientific research field, ranging from biochemical and physiological effects to synthesis methods and the mechanism of action.
Scientific Research Applications
Structural Analysis and Molecular Design
The compound was involved in a study where the stable NH-form of a related threonine-based Schiff base was synthesized and characterized. The research focused on analyzing its crystalline state using techniques like IR spectroscopy and X-ray crystallographic analysis, offering insights into the molecular structure and resonance contributions of the compound (Oketani et al., 2019).
Photopolymerization and Material Science
In the field of material science, an alkoxyamine bearing a chromophore group closely linked to the aminoxyl function was investigated. This compound showcased the potential to decompose under UV irradiation, generating corresponding radicals. The research emphasized the significance of photophysical and photochemical property alterations of the chromophore, which is pertinent in understanding the molecular behavior under UV exposure (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Design
A series of related compounds were explored as dipeptidyl peptidase IV (DPP-4) inhibitors, with a focus on understanding the structure-activity relationship and improving the pharmacological profile. This research is crucial for developing new therapeutic agents, specifically in treating diseases like type 2 diabetes (Nitta et al., 2012).
Chemical Synthesis and Catalysis
Studies in chemical synthesis showcased the methods used for synthesizing related butanamide compounds. This includes understanding the reactivity, synthetic importance, and the exploration of these compounds as precursors for heterocyclic compounds, contributing significantly to the field of synthetic chemistry (Fadda et al., 2015).
properties
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYIPFLLYBSIQ-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)









